![molecular formula C18H18N4O2S B2431573 2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 1207025-48-6](/img/structure/B2431573.png)
2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
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Description
2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide, also known as AMPI, is a synthetic compound that has been studied for its potential applications in scientific research. This compound has been found to have unique properties that make it a promising candidate for various research studies.
Scientific Research Applications
Antimicrobial Applications
- Compounds synthesized from derivatives similar to 2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide demonstrated significant antibacterial activity (Ramalingam, Ramesh, & Sreenivasulu, 2019).
- Some derivatives exhibited appreciable antibacterial activity against both Gram-positive and Gram-negative bacteria (Daraji et al., 2021).
Antifungal Applications
- Novel series of derivatives showed moderate to potent antifungal activity against fungi like Trichophyton rubrum, Aspergillus fumigatus, and Candida albicans (Mullen et al., 1988).
- Some compounds exhibited significant activity against Candida strains, showing potential as lead compounds for anti-Candida activity (Altındağ et al., 2017).
Antitumor Applications
- Certain derivatives synthesized using similar structures displayed anticancer activities against human lung adenocarcinoma cells and other cancer types (Evren et al., 2019); (Duran & Demirayak, 2012).
Antioxidant Applications
- Some benzimidazole derivatives, which are structurally related, were studied as antioxidants for base oil, showing significant antioxidant activity (Basta et al., 2017).
properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-(5-phenyl-1-prop-2-enylimidazol-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-3-9-22-15(14-7-5-4-6-8-14)11-19-18(22)25-12-17(23)20-16-10-13(2)24-21-16/h3-8,10-11H,1,9,12H2,2H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQSHMNGYZQMTGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC=C(N2CC=C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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